molecular formula C18H22BN3O3 B2884119 N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea CAS No. 874298-19-8

N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea

Cat. No.: B2884119
CAS No.: 874298-19-8
M. Wt: 339.2
InChI Key: UAUQNTQWZIESMZ-UHFFFAOYSA-N
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Description

“N-3-pyridinyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea” is a chemical compound with the molecular formula C18H21BN2O3 . It is a second-generation BTK inhibitor Acalabrutinib intermediate .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 414.1±25.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is recommended to be stored at 2-8°C .

Advantages and Limitations for Lab Experiments

One advantage of using N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea in lab experiments is that it is a highly specific inhibitor of PTP activity, which allows researchers to selectively modulate the activity of specific signaling pathways. Additionally, this compound is relatively easy to synthesize and can be used at low concentrations, which reduces the risk of non-specific effects. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of this compound. Additionally, researchers are interested in exploring the potential use of this compound as an anti-cancer agent in vivo. Finally, there is interest in using this compound as a tool for studying the role of PTPs in various signaling pathways in vivo.

Scientific Research Applications

N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea has been used extensively in scientific research as a tool for studying cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of PTPs, which are enzymes that play a critical role in regulating cell signaling. By inhibiting PTP activity, this compound can modulate the activity of various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Properties

IUPAC Name

1-pyridin-3-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(23)22-15-6-5-11-20-12-15/h5-12H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUQNTQWZIESMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(Pyridin-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was prepared by treatment of 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (50, 2.50 g, 10.20 mmoles) in toluene/tetrahydrofuran (3:1) with pyridine-3-amine (51, 0.960 g, 10.20 mmoles). The reaction mixture was stirred at room temperature for 16 hours, then concentrated. Yield: 3.21 g (93%). LCMS (HP walk-on); 2.89 min., 340.6, M+H.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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